molecular formula C19H14Cl2N2O B2898087 (E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide CAS No. 478039-48-4

(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide

Cat. No. B2898087
CAS RN: 478039-48-4
M. Wt: 357.23
InChI Key: ZLSXOOUNCYOLBV-SOFGYWHQSA-N
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Description

(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, also known as DQP, is a synthetic compound that has been studied for its potential applications in scientific research. DQP is a member of the quinoline family, which are compounds that contain the quinoline ring structure. DQP is a relatively new compound, and it has been studied for its potential use in laboratory experiments and its biochemical and physiological effects.

Scientific Research Applications

Photophysical Properties and Applications

Research on metal-carbon σ bonds in ortho-metalated complexes, involving similar structural motifs to (E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, reveals significant photophysical effects. These complexes, characterized by absorption and emission spectroscopies, exhibit metal-to-ligand charge-transfer (MLCT) transitions, demonstrating potential applications in photophysical and photochemical devices. The study of such complexes could lead to advancements in light-emitting materials and sensors (S. Sprouse, K. King, P. Spellane, R. Watts, 1984).

Heterocyclic Chemistry and Drug Design

The synthesis and reactions of S-triazolothiadiazinyl and S-triazolothiadiazo-Lylquinoxalines, which share a structural resemblance with this compound, underline the importance of heterocyclic compounds in medicinal chemistry. These compounds are pivotal in the development of novel pharmaceutical agents, showcasing the potential of this compound in drug discovery and design (O. S. Moustafa, 2000).

Material Science and Coordination Chemistry

The synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents highlights the role of quinoline derivatives in coordination chemistry and their potential applications in developing materials with biological activity. Such studies suggest the utility of this compound in creating new materials with specific biological or chemical properties (A. M. Carmo et al., 2011).

Synthesis and Chemical Reactivity

Investigations into the synthesis of some benzo[h]quinoline derivatives and their testing on cultured murine lymphoblastic leukaemia cells, although showing no cytotoxicity, highlight the significance of synthetic routes and chemical reactivity studies in understanding and harnessing the potential of complex compounds like this compound for various applications, including medicinal chemistry (Y. Janin, E. Bisagni, D. Carrez, 1993).

properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-16-7-5-14(10-17(16)21)12-23-19(24)8-6-13-9-15-3-1-2-4-18(15)22-11-13/h1-11H,12H2,(H,23,24)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSXOOUNCYOLBV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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